1,1'-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one)
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Overview
Description
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is a chemical compound that features a piperazine core linked to two dihydroxyethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can be synthesized through the reaction of piperazine with two equivalents of chloroacetyl chloride in the presence of anhydrous potassium carbonate (K₂CO₃). The reaction typically proceeds under reflux conditions in an ethanol solvent .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) has several scientific research applications:
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-hydroxyethyl)piperazine: Similar structure with hydroxyl groups attached to the piperazine ring.
1,1’-(Piperazine-1,4-diyl)bis(2-chloroethanone): A related compound with chloro groups instead of hydroxyl groups.
Uniqueness
1,1’-(Piperazine-1,4-diyl)bis(2,2-dihydroxyethan-1-one) is unique due to the presence of both piperazine and dihydroxyethanone moieties, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
59130-44-8 |
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Molecular Formula |
C8H14N2O6 |
Molecular Weight |
234.21 g/mol |
IUPAC Name |
1-[4-(2,2-dihydroxyacetyl)piperazin-1-yl]-2,2-dihydroxyethanone |
InChI |
InChI=1S/C8H14N2O6/c11-5(7(13)14)9-1-2-10(4-3-9)6(12)8(15)16/h7-8,13-16H,1-4H2 |
InChI Key |
YNWVDNTYCBPXIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C(O)O)C(=O)C(O)O |
Origin of Product |
United States |
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